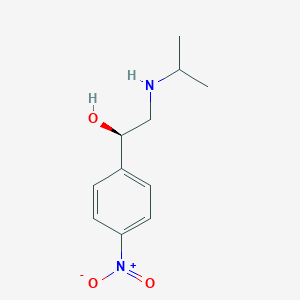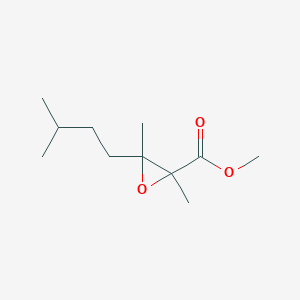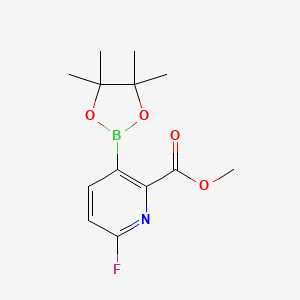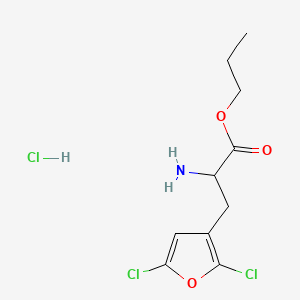
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a triazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.
化学反应分析
Types of Reactions
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
- 2-Amino-5-(3-methyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is unique due to the presence of two methyl groups on the triazole ring. This structural feature may enhance its biological activity and specificity, making it a valuable compound for research and development.
属性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC 名称 |
2-amino-5-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-4-5-10(3,11)9(15)16/h4-6,11H2,1-3H3,(H,15,16) |
InChI 键 |
BZUYQCFPYURNGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C)CCCC(C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)

![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)



![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)



